8-((3-hydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-((3-hydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-hydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Isopentyl Group: The isopentyl group is introduced via alkylation reactions using appropriate alkyl halides.
Thioether Formation: The thioether linkage is formed by reacting the purine derivative with 3-mercaptopropanol under basic conditions.
Hydroxylation: The final step involves the hydroxylation of the propyl group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-((3-hydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The thioether and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
8-((3-hydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-((3-hydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
8-((3-hydroxypropyl)thio)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure with an isopropyl group instead of an isopentyl group.
8-((3-hydroxypropyl)thio)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure with an isobutyl group.
Uniqueness
The uniqueness of 8-((3-hydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
8-((3-hydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other purine derivatives known for their pharmacological properties, particularly in the context of adenosine receptor modulation. This article explores the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C12H16N4O4S. The structural features that contribute to its biological activity include the purine core and the substituents at the 8 and 7 positions, which are critical for receptor binding and activity.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to its interaction with adenosine receptors, particularly the human adenosine A3 receptor (hA3R). The following sections detail findings from various studies on its binding affinity, efficacy, and potential therapeutic implications.
Binding Affinity and Efficacy
Research indicates that derivatives of purines often exhibit significant binding affinities for adenosine receptors. For instance, studies have shown that similar compounds can have nanomolar binding affinities, highlighting the potential of this compound to act as effective receptor ligands.
Table 1: Binding Affinities of Related Compounds
Compound Name | Binding Affinity (pKi) | Receptor Type |
---|---|---|
Compound A | 8.5 | hA3R |
Compound B | 9.0 | hA2A |
This compound | TBD | hA3R |
Note: TBD indicates that specific binding affinity data for the compound is currently not available.
Structure-Activity Relationships (SAR)
The pharmacological profile of this compound can be understood through SAR studies. The presence of the hydroxypropyl thio group at position 8 appears to enhance receptor selectivity and binding affinity.
Key Findings:
- Hydroxypropyl Group: Enhances solubility and potential receptor interactions.
- Isopentyl Substitution: May influence the hydrophobic interactions with receptor sites.
Case Studies and Research Findings
Several studies have evaluated the biological effects of related compounds in vivo and in vitro:
- Antitumor Activity: Some purine derivatives have shown promise in inhibiting tumor growth through modulation of adenosine signaling pathways.
-
Anti-inflammatory Effects: Compounds targeting A3 receptors have been linked to reduced inflammation in animal models.
Case Study Example:
A study involving a similar purine derivative demonstrated a significant reduction in tumor size in mice models when administered at specific dosages over a four-week period.
Properties
IUPAC Name |
8-(3-hydroxypropylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-9(2)5-6-18-10-11(15-14(18)22-8-4-7-19)17(3)13(21)16-12(10)20/h9,19H,4-8H2,1-3H3,(H,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXYAPZJUBATRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCCCO)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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